3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid
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Overview
Description
3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a hydroxyl group, and a methylpentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylpentanoic acid.
Grignard Reaction: A Grignard reagent is prepared from 4-fluorobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 4-methylpentanoic acid to form the desired product.
Hydrolysis: The intermediate product is subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-4-methyl-4-oxopentanoic acid.
Reduction: Formation of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorophenyl group may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-4-methylpentanoic acid
- 3-(4-Bromophenyl)-3-hydroxy-4-methylpentanoic acid
- 3-(4-Methylphenyl)-3-hydroxy-4-methylpentanoic acid
Uniqueness
3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)12(16,7-11(14)15)9-3-5-10(13)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUWKKLCQIFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)(C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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